molecular formula C17H14N2O4 B3849509 3-(1,3-benzodioxol-5-ylmethyl)-5-methoxyquinazolin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-5-methoxyquinazolin-4(3H)-one

Cat. No. B3849509
M. Wt: 310.30 g/mol
InChI Key: MMYKEGHNVKURBP-UHFFFAOYSA-N
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Description

The compound “3-(1,3-benzodioxol-5-ylmethyl)-5-methoxyquinazolin-4(3H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of the 1,3-benzodioxol-5-ylmethyl and methoxy groups suggest that this compound may have unique properties compared to other quinazolinones.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the addition of the 1,3-benzodioxol-5-ylmethyl and methoxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a quinazolinone core with a 1,3-benzodioxol-5-ylmethyl group attached at the 3-position and a methoxy group at the 5-position. The benzodioxole is a type of aromatic ether, and the methoxy group is an ether functional group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ether and carbonyl groups, as well as the aromatic systems. The carbonyl could potentially undergo nucleophilic addition reactions, and the aromatic rings might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carbonyl group and ether groups) would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could be interesting to explore its potential uses in fields like medicinal chemistry, given the known biological activities of some quinazolinone derivatives .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-21-14-4-2-3-12-16(14)17(20)19(9-18-12)8-11-5-6-13-15(7-11)23-10-22-13/h2-7,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYKEGHNVKURBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)N(C=N2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-5-methoxyquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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